

An In-depth Technical Guide on the Thermochemical Properties of (-)-Menthyl Benzoate

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Compound of Interest

Compound Name: (-)-Menthyl benzoate

Cat. No.: B10753262

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This technical guide provides a comprehensive overview of the thermochemical properties of **(-)-Menthyl benzoate**. Due to a lack of specific experimental data for **(-)-Menthyl benzoate** in publicly available literature, this guide presents data for the structurally related compound, methyl benzoate, as a reference. Furthermore, it details the established experimental protocols that would be employed to determine the thermochemical properties of **(-)-Menthyl benzoate**.

Quantitative Thermochemical Data

While specific experimental thermochemical data for **(-)-Menthyl benzoate** is not readily available, the following table summarizes the known thermochemical properties of methyl benzoate ($\text{C}_6\text{H}_5\text{COOCH}_3$), a structurally similar ester. These values can serve as a preliminary reference for understanding the energetic characteristics of benzoate esters.

Thermochemical Property	Value	Units	Reference
Standard Molar Enthalpy of Formation (Liquid)	-332.8 ± 4.0	$\text{kJ}\cdot\text{mol}^{-1}$	[1][2]
Standard Molar Enthalpy of Formation (Gas)	-276.1 ± 4.0	$\text{kJ}\cdot\text{mol}^{-1}$	[1][2][3]
Standard Molar Enthalpy of Combustion	-3956.7 ± 3.1	$\text{kJ}\cdot\text{mol}^{-1}$	[1][2]
Enthalpy of Vaporization	56.7	$\text{kJ}\cdot\text{mol}^{-1}$	[1][2]
Constant Pressure Heat Capacity (Liquid)	221.3	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	[4][5]

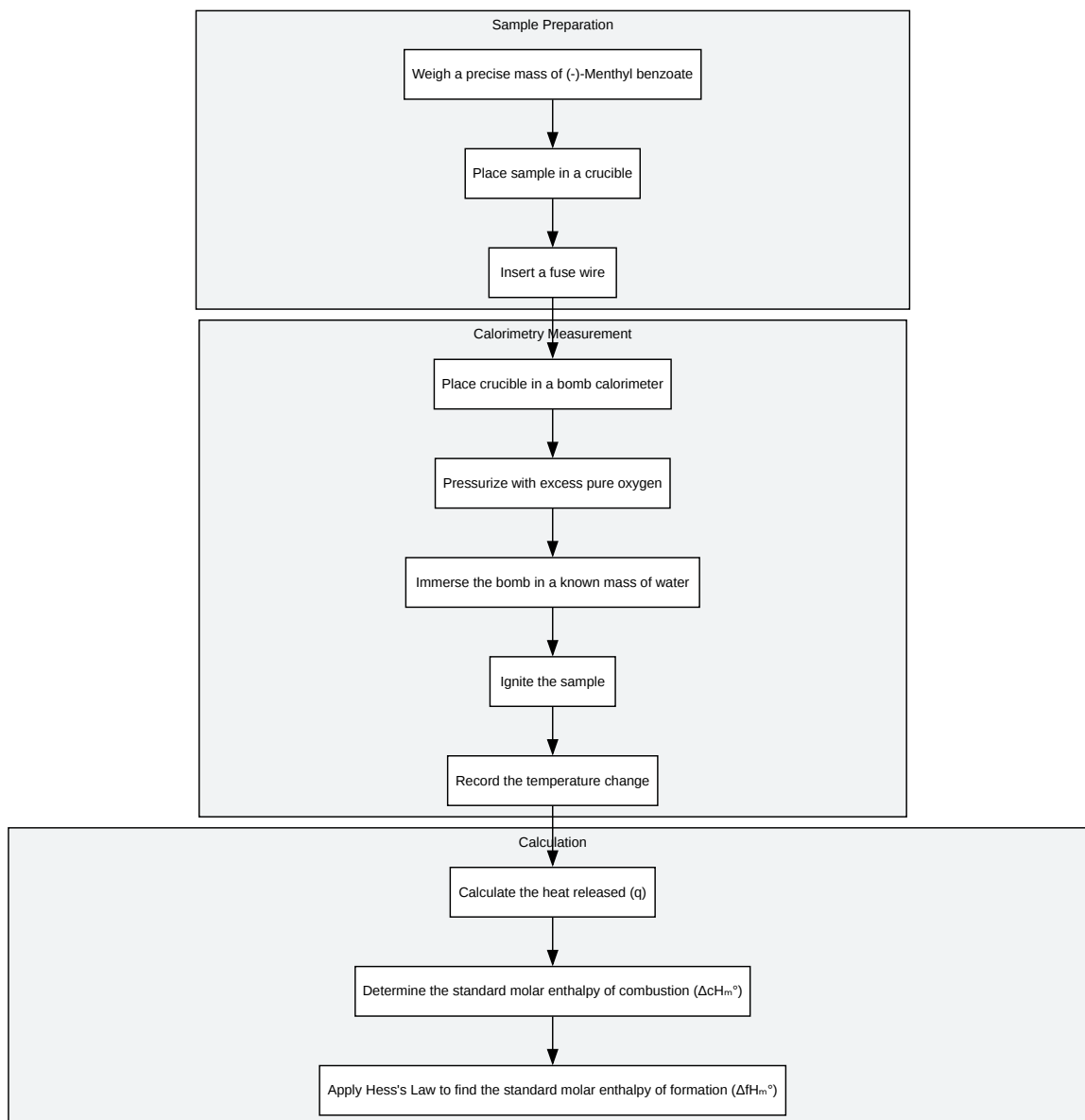
Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of a compound like **(-)-Menthyl benzoate** involves precise and standardized experimental procedures. The following sections detail the methodologies for measuring key thermochemical parameters.

Determination of the Standard Molar Enthalpy of Formation ($\Delta_f H_m^\circ$)

The standard molar enthalpy of formation of an organic compound is typically determined indirectly through combustion calorimetry. The standard molar enthalpy of combustion ($\Delta_c H_m^\circ$) is measured experimentally, and then the standard molar enthalpy of formation is calculated using Hess's Law.

Experimental Workflow for Combustion Calorimetry



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Caption: Workflow for determining the standard molar enthalpy of formation using combustion calorimetry.

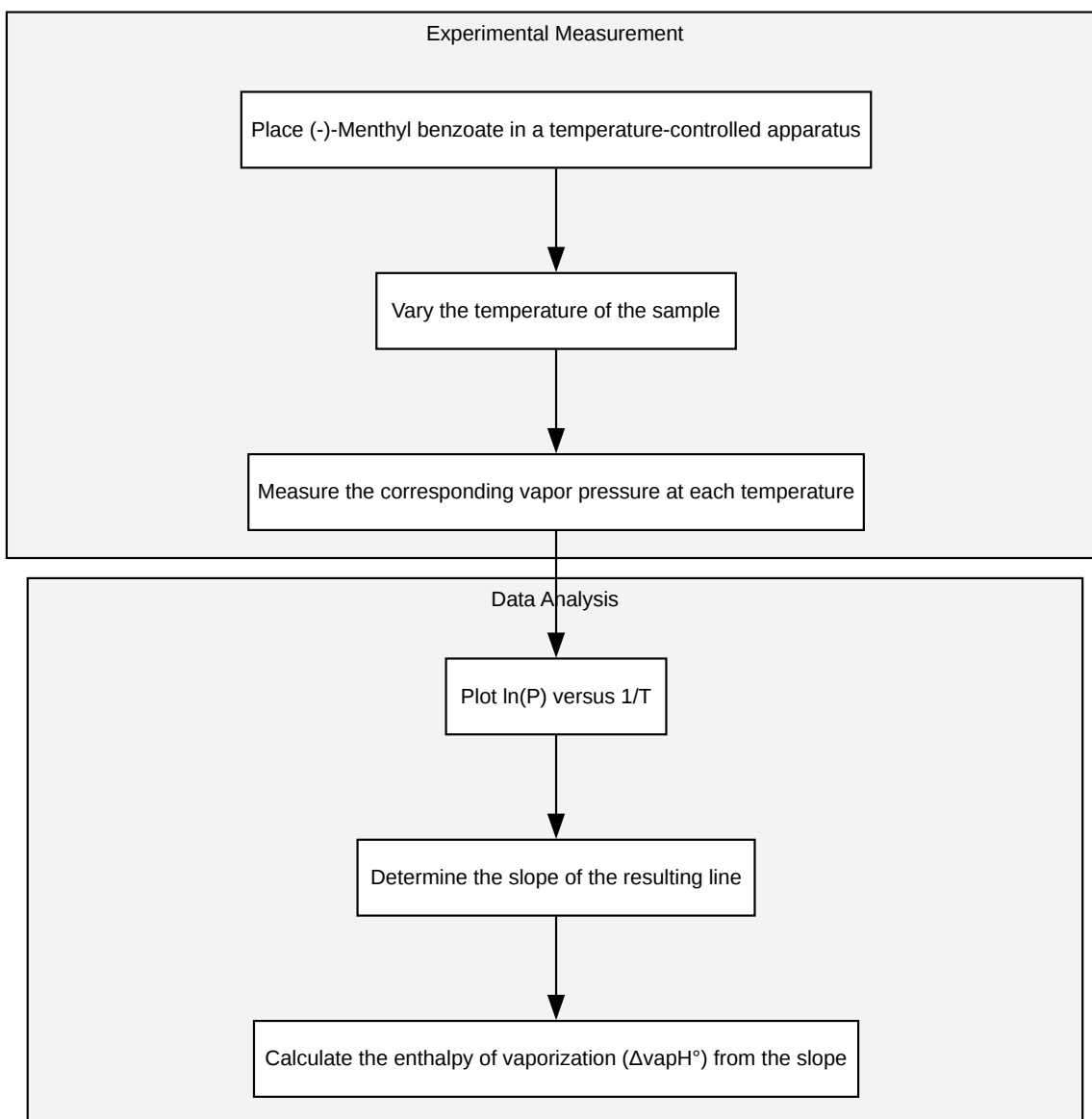
Detailed Methodology:

- **Sample Preparation:** A sample of **(-)-Menthyl benzoate** of known mass is placed in a crucible. A fuse wire of known mass and combustion energy is positioned in contact with the sample.
- **Calorimeter Setup:** The crucible is sealed inside a stainless-steel vessel, known as a "bomb," which is then filled with high-pressure pure oxygen. The bomb is submerged in a precisely measured quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
- **Combustion:** The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.
- **Temperature Measurement:** The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.
- **Calculation of Enthalpy of Combustion:** The heat released during combustion is calculated using the total heat capacity of the calorimeter system (which is predetermined by burning a standard substance like benzoic acid) and the measured temperature change. The standard molar enthalpy of combustion is then calculated from the heat released and the moles of the sample burned.
- **Calculation of Enthalpy of Formation:** The standard molar enthalpy of formation of **(-)-Menthyl benzoate** is calculated using Hess's Law, from the experimentally determined standard molar enthalpy of combustion and the known standard molar enthalpies of formation of the combustion products (CO_2 and H_2O).

Determination of the Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance as a function of temperature. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation.

Experimental Workflow for Vapor Pressure Measurement



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Caption: Workflow for determining the enthalpy of vaporization from vapor pressure measurements.

Detailed Methodology:

- Apparatus: A sample of **(-)-Menthyl benzoate** is placed in an apparatus capable of controlling and measuring both the temperature and the pressure of the vapor in equilibrium with the liquid. Common techniques include static or dynamic vapor pressure measurement methods.
- Measurement: The temperature of the sample is varied, and the corresponding equilibrium vapor pressure is measured at several different temperatures.
- Data Analysis: The Clausius-Clapeyron equation, in its integrated form, is $\ln(P) = -(\Delta_{\text{vap}}H^\circ/R)(1/T) + C$, where P is the vapor pressure, T is the absolute temperature, R is the ideal gas constant, and C is a constant.^{[6][7][8]} A plot of the natural logarithm of the vapor pressure ($\ln P$) versus the reciprocal of the absolute temperature ($1/T$) should yield a straight line.
- Calculation: The slope of this line is equal to $-\Delta_{\text{vap}}H^\circ/R$. Therefore, the enthalpy of vaporization can be calculated by multiplying the slope by the negative of the ideal gas constant ($-R$).

Signaling Pathways and Logical Relationships

At present, there is no significant body of research detailing the involvement of **(-)-Menthyl benzoate** in specific biological signaling pathways. Its primary applications are in the fragrance, flavor, and pharmaceutical industries, often as a chiral auxiliary or starting material in synthesis. Should future research elucidate its role in biological processes, this section will be updated to include relevant signaling pathway diagrams.

Conclusion

This technical guide has provided a summary of the available thermochemical data for methyl benzoate as a proxy for **(-)-Menthyl benzoate** and has detailed the standard experimental protocols for the determination of key thermochemical properties. The provided workflows for combustion calorimetry and vapor pressure measurements offer a clear guide for researchers seeking to experimentally determine the thermochemical characteristics of **(-)-Menthyl benzoate**. Such data is crucial for process design, safety assessments, and understanding the energetic landscape of this chiral compound in various applications.

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